REACTION_CXSMILES
|
C([O:8][C:9]1[C:19]([F:20])=[CH:18][CH:17]=[CH:16][C:10]=1[O:11][CH2:12][CH:13]1[CH2:15][O:14]1)C1C=CC=CC=1.C([SiH](CC)CC)C>[Pd].C(O)C>[F:20][C:19]1[CH:18]=[CH:17][CH:16]=[C:10]([O:11][CH2:12][CH:13]2[CH2:15][O:14]2)[C:9]=1[OH:8]
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Name
|
|
Quantity
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9.3 mL
|
Type
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reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 16 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
filtered through Celite
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
ADDITION
|
Details
|
Na2CO3 (10%) was added
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic phases were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC=C1)OCC1OC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 65.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |